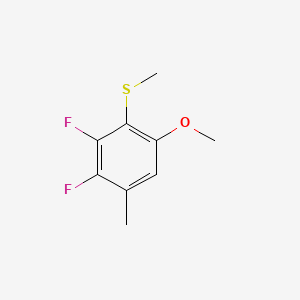
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10F2OS and a molecular weight of 204.24 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, a methyl group, and a sulfane group attached to a phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of (2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane typically involves the reaction of 2,3-difluoro-6-methoxy-4-methylphenol with a methylating agent in the presence of a sulfur source . The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity to certain biological targets, while the methoxy and methyl groups contribute to its overall stability and reactivity. The sulfane group can undergo redox reactions, influencing the compound’s biological activity and its potential as a therapeutic agent .
Comparison with Similar Compounds
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane can be compared with similar compounds such as:
(2,3-Difluoro-6-methoxyphenyl)(methyl)sulfane: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
(2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane: Has a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H10F2OS |
|---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
3,4-difluoro-1-methoxy-5-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10F2OS/c1-5-4-6(12-2)9(13-3)8(11)7(5)10/h4H,1-3H3 |
InChI Key |
LKQLZLPSKXILNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)F)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate]](/img/structure/B14018717.png)
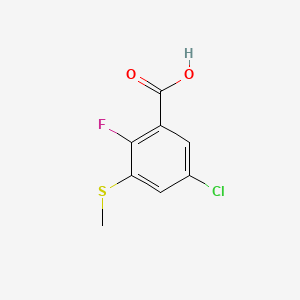
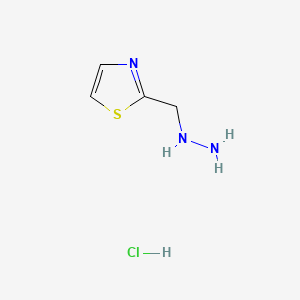
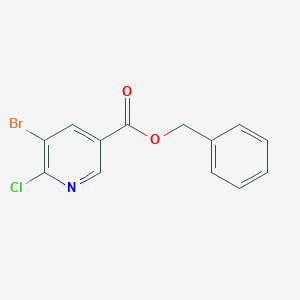

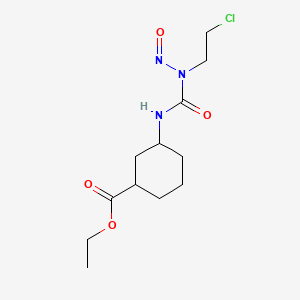
![3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B14018751.png)
![5-(3-Methylanilino)-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B14018772.png)
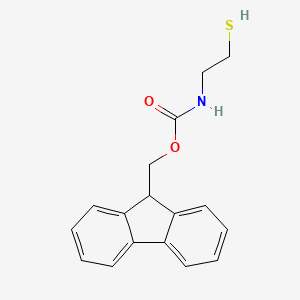
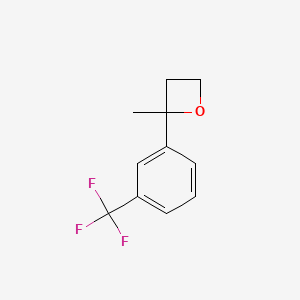
![N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline](/img/structure/B14018783.png)
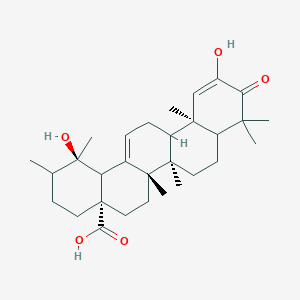
![4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14018796.png)
![5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018800.png)
